molecular formula C18H12ClNO5 B5957989 2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid

2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid

Cat. No.: B5957989
M. Wt: 357.7 g/mol
InChI Key: XJTGLAKVPZRJNK-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted benzoyl group and a pyrrolidinyl ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid . The mixture is refluxed for several hours to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and pyrrolidinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[4-chloro-3-(2,5-dioxopyrrolidin-1-yl)benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5/c19-13-6-5-10(9-14(13)20-15(21)7-8-16(20)22)17(23)11-3-1-2-4-12(11)18(24)25/h1-6,9H,7-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTGLAKVPZRJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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